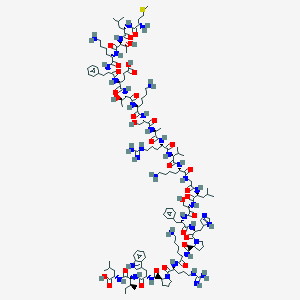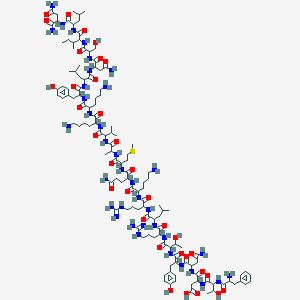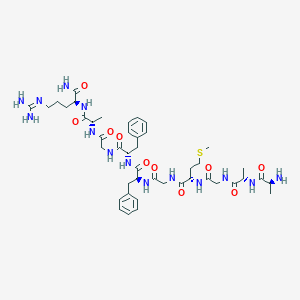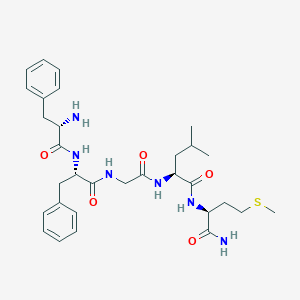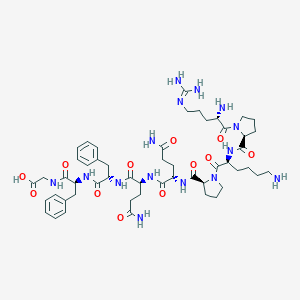
Speract
説明
Speract is a peptide that is found in the sperm of various species, including sea urchins, mollusks, and humans. It is a potent sperm-activating peptide that plays a crucial role in the fertilization process. This peptide has been extensively studied due to its potential applications in reproductive medicine and biotechnology.
科学的研究の応用
Sperm Responses to Speract
This compound, a decapeptide from sea urchin egg jelly, plays a critical role in sperm activation and motility. Nishigaki et al. (2001) utilized stopped-flow fluorometry to analyze the binding of labeled this compound and its induced intracellular changes in pH and Ca2+ in sperm. They observed significant time delays for the increase in pH and Ca2+, suggesting intricate biochemical processes in sperm response to this compound (Nishigaki, Zamudio, Possani, & Darszon, 2001).
This compound's Role in Sperm Activation
Hansbrough and Garbers (1981) reported on this compound's potent stimulation of sea urchin sperm oxygen consumption and its effect on sperm cyclic GMP and AMP concentrations. This study highlights this compound's integral role in sperm activation and energy metabolism (Hansbrough & Garbers, 1981).
This compound and K(+) Channels
Galindo et al. (2000) explored this compound's influence on K(+)-selective channels in sperm, finding that this compound hyperpolarizes and increases the cGMP content of flagellar vesicles. This study underscores this compound's role in modulating sperm motility through ionic channels (Galindo, Beltrán, Cragoe, & Darszon, 2000).
This compound's Effect on Sperm Intracellular Ca(2+)
Nishigaki et al. (2004) conducted studies using a caged analog of this compound, revealing a decrease in sperm intracellular Ca(2+) concentration before its increase upon this compound exposure. This finding adds a new dimension to our understanding of this compound's role in calcium signaling in sperm (Nishigaki, Wood, Tatsu, Yumoto, Furuta, Elías, Shiba, Baba, & Darszon, 2004).
This compound and Sperm Motility
Wood et al. (2007) demonstrated that this compound induces changes in intracellular ions, such as Ca2+, Na+, and pH, in sperm, which are crucial for their motility and ability to navigate towards the egg. This study emphasizes this compound's pivotal role in sperm chemotaxis (Wood, Nishigaki, Tatsu, Yumoto, Baba, Whitaker, & Darszon, 2007).
特性
IUPAC Name |
(3S)-3-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-4-[[(2S)-1-[[(2S)-4-amino-1-[[2-[[2-[[2-[[(2S)-1-(carboxymethylamino)-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H57N11O14/c1-19(2)10-22(46-37(62)25(13-31(55)56)48-36(61)23(45-27(51)14-39)11-21-8-6-5-7-9-21)35(60)47-24(12-26(40)50)34(59)43-16-29(53)41-15-28(52)42-17-30(54)49-33(20(3)4)38(63)44-18-32(57)58/h5-9,19-20,22-25,33H,10-18,39H2,1-4H3,(H2,40,50)(H,41,53)(H,42,52)(H,43,59)(H,44,63)(H,45,51)(H,46,62)(H,47,60)(H,48,61)(H,49,54)(H,55,56)(H,57,58)/t22-,23-,24-,25-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NURUARRJQOZSIF-DXIBHZBQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H57N11O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
891.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76901-59-2 | |
| Record name | Speract | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076901592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




